molecular formula C13H15NOS B13325859 2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol

2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13325859
M. Wt: 233.33 g/mol
InChI Key: LNOQCMFJVUNJDJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 2-methylpropanal in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and antiviral properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a phenyl group and a hydroxyl-bearing propyl chain makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

2-methyl-2-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C13H15NOS/c1-13(2,9-15)12-14-11(8-16-12)10-6-4-3-5-7-10/h3-8,15H,9H2,1-2H3

InChI Key

LNOQCMFJVUNJDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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